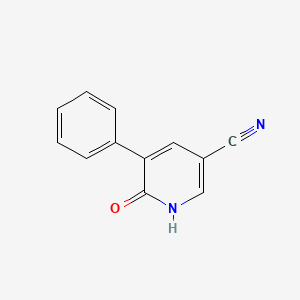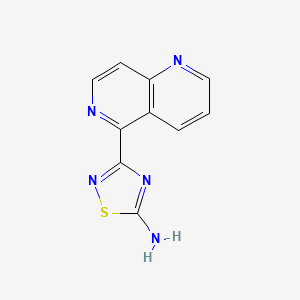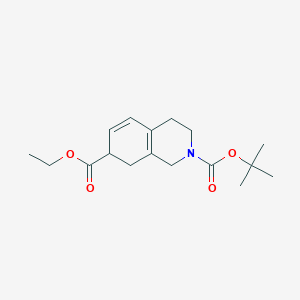
6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile is an organic compound belonging to the class of heterocyclic compounds known as dihydropyridines. These compounds are characterized by a pyridine ring that is partially saturated, containing both double and single bonds. The presence of a phenyl group and a nitrile group in the structure adds to its chemical diversity and potential reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile typically involves the condensation of ethyl acetoacetate, benzaldehyde, and malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a multi-step process involving Knoevenagel condensation, Michael addition, and cyclization .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated pyridine derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, fully saturated pyridines, and other heterocyclic compounds with potential biological activity .
Aplicaciones Científicas De Investigación
6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a methyl group instead of a hydrogen atom at the 6-position.
6-Oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile: Similar structure but with a propyl group instead of a hydrogen atom at the 1-position
Uniqueness
6-Oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and nitrile groups enhances its reactivity and potential for forming diverse derivatives with various applications .
Propiedades
Número CAS |
790659-87-9 |
|---|---|
Fórmula molecular |
C12H8N2O |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
6-oxo-5-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H8N2O/c13-7-9-6-11(12(15)14-8-9)10-4-2-1-3-5-10/h1-6,8H,(H,14,15) |
Clave InChI |
SWYQTZLXGNDADT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CNC2=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13871922.png)



![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871959.png)
![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)
![1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid](/img/structure/B13871966.png)





